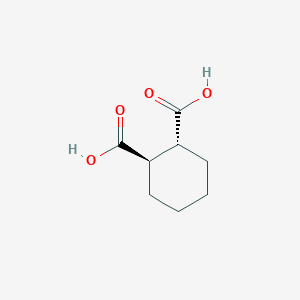

(1R,2R)-シクロヘキサン-1,2-ジカルボン酸

概要

説明

Trans-1,2-Cyclohexanedicarboxylic acid, also known as Trans-1,2-Cyclohexanedicarboxylic acid, is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.

The exact mass of the compound trans-1,2-Cyclohexanedicarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-1,2-Cyclohexanedicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1,2-Cyclohexanedicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

この化合物は有機合成におけるビルディングブロックとして使用できます . その構造は、シクロヘキサン環に2つのカルボン酸基が含まれており、さまざまな有機化合物の合成に役立ちます .

エナンチオ選択的合成

(1R,2R)-シクロヘキサン-1,2-ジカルボン酸は、エナンチオ選択的合成に使用できます . これは、基質分子に1つ以上の新しいキラリティ要素が形成され、ステレオ異性体の不等量混合物が生成される化学反応の一種です .

金属有機構造体(MOF)の合成

金属有機構造体(MOF)は、金属イオンまたはクラスターが有機リガンドと配位して、1次元、2次元、または3次元の構造を形成する化合物です。 (1R,2R)-シクロヘキサン-1,2-ジカルボン酸は、MOFの合成におけるリンカー分子として使用できる可能性があります .

生物活性

trans-1,2-Cyclohexanedicarboxylic acid (trans-1,2-CHDA) is a dicarboxylic acid with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article explores the compound's biological activity, including its antimicrobial properties, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

trans-1,2-CHDA is characterized by two carboxylic acid groups attached to a cyclohexane ring. Its molecular formula is , and it is known for its ability to form complexes with metal ions, which can enhance its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of trans-1,2-CHDA, particularly when complexed with metal ions such as iron. Research has shown that iron-trans-1,2-CHDA complexes exhibit significant antibacterial and antifungal activities.

Case Study: Iron Complexes

In a study assessing the antimicrobial efficacy of iron complexes with trans-1,2-CHDA:

- Bacterial Strains Tested :

- Gram-positive: Bacillus subtilis, Staphylococcus aureus

- Gram-negative: Escherichia coli, Pseudomonas aeruginosa

- Fungal Strains Tested :

- Candida albicans, Candida glabrata, Fusarium solani

The results indicated that the iron-trans-1,2-CHDA complex demonstrated potent antibacterial activity against all tested bacterial strains and significant antifungal activity against the fungal strains. The minimum inhibitory concentration (MIC) values for the iron complex were considerably lower than those for the free acid, suggesting enhanced efficacy due to metal coordination .

| Microorganism | MIC (mg/mL) | Activity Type |

|---|---|---|

| Bacillus subtilis | 0.5 | Antibacterial |

| Staphylococcus aureus | 0.25 | Antibacterial |

| Escherichia coli | 1.0 | Antibacterial |

| Pseudomonas aeruginosa | 1.5 | Antibacterial |

| Candida albicans | 0.75 | Antifungal |

| Candida glabrata | 0.5 | Antifungal |

| Fusarium solani | 1.0 | Antifungal |

Toxicity Profile

The toxicity of trans-1,2-CHDA has been evaluated in various animal models. In acute toxicity studies conducted on rats:

- LD50 : Greater than 2000 mg/kg body weight, indicating low acute toxicity.

- Irritation : Non-irritating to skin but slightly irritating to eyes.

- Genotoxicity : No evidence of mutagenic effects in bacterial reverse mutation assays.

In repeated dose studies, no adverse effects were observed at doses up to 1000 mg/kg/day over a 28-day period .

Potential Therapeutic Applications

The unique properties of trans-1,2-CHDA and its metal complexes suggest potential therapeutic applications:

- Antimicrobial Agents : Due to its strong antibacterial and antifungal properties, trans-1,2-CHDA could be developed into a new class of antimicrobial agents.

- Drug Delivery Systems : The ability of trans-1,2-CHDA to form stable complexes with various metal ions may be utilized in drug delivery systems where controlled release is desirable.

特性

IUPAC Name |

(1R,2R)-cyclohexane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAWQNUELGIYBC-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801239842 | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-32-0, 845713-34-0, 46022-05-3 | |

| Record name | (±)-trans-1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845713-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-1,2-Cyclohexanedicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trans-1,2-Cyclohexanedicarboxylic acid?

A1: trans-1,2-Cyclohexanedicarboxylic acid has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol.

Q2: Are there any notable spectroscopic features of trans-1,2-Cyclohexanedicarboxylic acid?

A2: Mass spectrometry studies reveal a strong carboxyl-carboxyl interaction during fragmentation. This interaction differentiates the cis and trans isomers of cyclohexane-1,2-dicarboxylic acid. This interaction is also observed in the chemical ionization mass spectra.

Q3: How does the trans configuration of the carboxylic acid groups in trans-1,2-Cyclohexanedicarboxylic acid impact its properties?

A3: The trans configuration strongly influences the compound's conformational preferences, especially in derivatives like esters and polyesters. This also affects its optical rotatory properties, differentiating it from other cyclic dicarboxylic acids. In mass spectrometry, the fragmentation patterns differ significantly between the cis and trans isomers due to the carboxyl-carboxyl interactions allowed by the trans configuration.

Q4: Are there specific conformations of trans-1,2-Cyclohexanedicarboxylic acid derivatives that are noteworthy?

A4: Yes, studies on polyamides derived from trans-1,2-Cyclohexanedicarboxylic acid and diamines like 2,7-diazaspiro[4,4]nonane reveal that the incorporation of the optically active diacid unit leads to a conformation distinct from a fully extended chain.

Q5: What role does trans-1,2-Cyclohexanedicarboxylic acid play in supramolecular chemistry?

A5: trans-1,2-Cyclohexanedicarboxylic acid serves as a valuable building block in supramolecular synthesis, forming diverse architectures like host-guest complexes, interpenetrated networks, molecular ladders, and sheets through co-crystallization with various N-donor compounds.

Q6: Can you give specific examples of supramolecular structures formed with trans-1,2-Cyclohexanedicarboxylic acid?

A6:

- Helical Assembly: Combining trans-1,2-Cyclohexanedicarboxylic acid with tris(imidazoline) in a 2:3 ratio in a water-methanol solution forms a discrete helical assembly. The chirality of the acid determines the helicity (M or P) of the resulting complex.

- Hydrogen-bonded Network: Reacting trans-1,2-Cyclohexanedicarboxylic acid with hexamethylenetetramine creates a self-assembled unit through hydrogen bonding. This adduct exhibits noteworthy macroscopic nonlinear optical properties.

- Three-Dimensional Frameworks: Incorporating trans-1,2-Cyclohexanedicarboxylic acid with guanidinium cations results in three-dimensional hydrogen-bonded framework structures. These frameworks exhibit diverse hydrogen-bonding motifs, showcasing the versatility of trans-1,2-Cyclohexanedicarboxylic acid in supramolecular assembly.

Q7: Can the enantiomers of trans-1,2-Cyclohexanedicarboxylic acid be separated?

A7: Yes, both enantiomers are accessible. Racemic trans-1,2-Cyclohexanedicarboxylic acid can be resolved efficiently using (R)- or (S)-1-phenethylamine to obtain the individual enantiomers. Alternative resolving agents, such as R-(+)-α-methylbenzylamine, have also been successfully employed for the preparation of (1R,2R)-(-) trans-cyclohexanedicarboxylic acid.

Q8: What is the significance of obtaining enantiomerically pure trans-1,2-Cyclohexanedicarboxylic acid?

A8: Enantiomerically pure trans-1,2-Cyclohexanedicarboxylic acid, specifically the (1R,2R)-enantiomer, serves as a crucial building block for the synthesis of helical β-peptides, a class of peptides with unique structural and potentially therapeutic properties.

Q9: How has trans-1,2-Cyclohexanedicarboxylic acid been used in the synthesis of coordination polymers?

A9: trans-1,2-Cyclohexanedicarboxylic acid, along with its cis isomers, has been extensively utilized as a ligand in the construction of uranyl-organic coordination polymers. These polymers often incorporate additional metal cations or N-donor ligands, leading to diverse architectures ranging from 1D chains and 2D networks to 3D frameworks.

Q10: What are the structural features of uranyl complexes incorporating trans-1,2-Cyclohexanedicarboxylic acid?

A10: Uranyl complexes with trans-1,2-Cyclohexanedicarboxylic acid often feature the ligand in its diequatorial conformation. Interestingly, the use of bulky counterions like PPh4+ can influence the ligand conformation, leading to complexes containing the diaxial form. The chirality of the ligand also plays a crucial role in the resulting structures, with enantiopure ligands yielding distinct complexes compared to racemic mixtures.

Q11: Are there any other notable applications or research areas involving trans-1,2-Cyclohexanedicarboxylic acid?

A11:

- Angiotensin-Converting Enzyme (ACE) Inhibitors: Derivatives of trans-1,2-Cyclohexanedicarboxylic acid, particularly monoamidic hydroxamic derivatives, have shown potential as ACE inhibitors. These compounds represent a novel class of non-amino acid ACE inhibitors, with some exhibiting potent inhibitory activity in vitro.

- Polyamide Synthesis: trans-1,2-Cyclohexanedicarboxylic acid has been investigated as a monomer for polyamide synthesis. Research has focused on utilizing phosphite amide procedures, exploring alternative routes to polyamides with specific properties.

- Chiral Discrimination: trans-1,2-Cyclohexanedicarboxylic acid, in conjunction with boronic acids, can be employed for the NMR discrimination of chiral alpha-methyl amines. This approach offers a valuable tool for stereochemical analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。